Cas no 651744-26-2 (1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)-)
1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)-
- 4-FLUORO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE
- 1-(Phenylsulphonyl)-4-fluoro-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridine,4-fluoro-1-(phenylsulfonyl)
- 1-(phenylsulfonyl)-4-fluoro-7-azaindole
- 1-benzenesulfonyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine
- 651744-26-2
- 1-(BENZENESULFONYL)-4-FLUOROPYRROLO[2,3-B]PYRIDINE
- DCJFEBQGYAKWHV-UHFFFAOYSA-N
- SCHEMBL1683430
-
- Inchi: 1S/C13H9FN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H
- InChI Key: DCJFEBQGYAKWHV-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(N1C=CC2=C(C=CN=C12)F)(=O)=O
Computed Properties
- Exact Mass: 276.03700
- Monoisotopic Mass: 276.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.3A^2
- XLogP3: 2.6
Experimental Properties
- Density: 1.416
- Boiling Point: 468.576°C at 760 mmHg
- Flash Point: 237.186°C
- Refractive Index: 1.653
- PSA: 60.34000
- LogP: 3.49320
1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194798-250mg |
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
651744-26-2 | 97% | 250mg |
$540.00 | 2023-09-01 | |
| Alichem | A029194798-1g |
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
651744-26-2 | 97% | 1g |
$1417.50 | 2023-09-01 | |
| Chemenu | CM523493-1g |
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
651744-26-2 | 97% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074292-1g |
4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
651744-26-2 | 98% | 1g |
¥11032.00 | 2024-05-05 | |
| Crysdot LLC | CD11078944-100mg |
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
651744-26-2 | 97% | 100mg |
$337 | 2024-07-18 | |
| Crysdot LLC | CD11078944-250mg |
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
651744-26-2 | 97% | 250mg |
$540 | 2024-07-18 | |
| Crysdot LLC | CD11078944-1g |
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
651744-26-2 | 97% | 1g |
$1350 | 2024-07-18 |
1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)-
Comprehensive Overview of 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- (CAS No. 651744-26-2)
The compound 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- (CAS No. 651744-26-2) is a fluorinated heterocyclic derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrrolopyridine core and a phenylsulfonyl group, makes it a valuable intermediate for drug discovery. Researchers are increasingly interested in this compound due to its role in modulating biological targets, particularly in kinase inhibition and CNS-related applications.
In recent years, the demand for fluorinated heterocycles has surged, driven by their enhanced metabolic stability and bioavailability. The 4-fluoro substitution in this compound is particularly noteworthy, as fluorine atoms are known to improve binding affinity and pharmacokinetic properties. This aligns with current trends in medicinal chemistry, where fluorine-containing compounds are a hot topic in academic and industrial research.
The phenylsulfonyl moiety in 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- contributes to its versatility. Sulfonyl groups are widely used in drug design for their ability to participate in hydrogen bonding and electrostatic interactions. This feature has sparked interest in its potential applications for targeted therapies, especially in oncology and neurodegenerative diseases. Searches for sulfonyl-based inhibitors and kinase modulators have grown significantly, reflecting the compound's relevance in modern drug development.
From a synthetic perspective, the preparation of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The 4-fluoro variant is particularly sought after due to its reactivity in further functionalization. Laboratories focusing on high-throughput screening and fragment-based drug discovery frequently explore such building blocks to expand their chemical libraries.
Environmental and regulatory considerations also play a role in the compound's appeal. Unlike some traditional intermediates, 651744-26-2 is not classified as a hazardous material under major regulatory frameworks, making it easier to handle in research settings. This aligns with the growing emphasis on green chemistry and sustainable synthesis, which are frequently searched topics in the scientific community.
In summary, 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- represents a promising scaffold for medicinal chemistry. Its structural features cater to contemporary research needs, including fluorine-based drug design and sulfonyl-containing bioactive molecules. As the pharmaceutical industry continues to explore novel heterocycles, this compound is likely to remain a focal point for innovation.
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